molecular formula C19H16BrFN2O5S2 B3647256 3-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide

3-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide

Cat. No.: B3647256
M. Wt: 515.4 g/mol
InChI Key: NTWSGAKUNPXUQA-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide” is a type of sulfonamide . Sulfonamides are known for their wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities .


Synthesis Analysis

The compound is synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .


Molecular Structure Analysis

The molecular structure of the compound has been analyzed using X-ray diffraction and conformational analysis . The optimized structure of the molecule was calculated by Density Functional Theory (DFT) using the B3LYP method with the 6-311G (2d, p) basis set . The results indicated that the DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD .


Chemical Reactions Analysis

The molecular electrostatic potential and the frontier molecular orbital of the molecule were investigated by DFT . The compound showed a certain nucleophilic reactivity and a high chemical stability .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 294.119 . The Gibbs free energy is -2346961.21 kcal/mol, the relative Gibbs free energy is 0.0314 kcal/mol, and the Boltzmann weighting factor is 19.72% .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available literature, sulfonamides in general are known to inhibit bacterial synthesis of folic acid, which is necessary for the bacteria to survive and reproduce .

Properties

IUPAC Name

3-bromo-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFN2O5S2/c1-28-19-11-10-17(12-18(19)20)30(26,27)23-15-6-8-16(9-7-15)29(24,25)22-14-4-2-13(21)3-5-14/h2-12,22-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWSGAKUNPXUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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